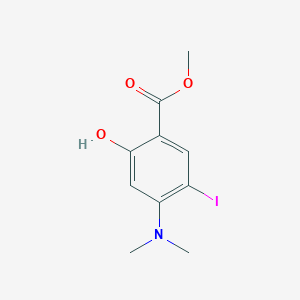

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Description

Properties

IUPAC Name |

methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO3/c1-12(2)8-5-9(13)6(4-7(8)11)10(14)15-3/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLKWQXLROULHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)O)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate typically involves the esterification of 4-(dimethylamino)-2-hydroxy-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Methyl 4-(dimethylamino)-2-oxo-5-iodobenzoate.

Reduction: Methyl 4-(dimethylamino)-2-hydroxybenzoate.

Substitution: Methyl 4-(dimethylamino)-2-hydroxy-5-alkoxybenzoate.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- This compound serves as a reagent in organic synthesis, facilitating the preparation of various derivatives and acting as a precursor for more complex molecules. Its ability to undergo oxidation, reduction, and nucleophilic substitution reactions makes it versatile in synthetic chemistry.

2. Biological Research:

- Investigated for potential antimicrobial and anticancer properties, Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate has been shown to inhibit specific phosphatases involved in cancer progression. Notably, it has been studied as an inhibitor of SHP2 phosphatase, which plays a critical role in hematopoietic progenitor proliferation .

3. Medicinal Chemistry:

- The compound is explored for its therapeutic potential in drug development. Its interaction with biological targets suggests possible applications in treating cancers and autoimmune diseases. For instance, it has been proposed as a treatment for conditions characterized by pathological phosphate activity such as leukemia and rheumatoid arthritis .

4. Industrial Applications:

- In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing dyes and pigments. Its unique properties enhance the efficiency of these processes.

Case Studies

Recent studies have highlighted the potential of this compound in cancer research:

- Inhibition of SHP2: Research indicates that this compound effectively inhibits SHP2 activity in leukemia cells, suggesting its role as a therapeutic agent against hematological malignancies .

- Antimicrobial Activity: Preliminary studies have shown promising results regarding its efficacy against various bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the iodine atom can enhance the compound’s lipophilicity and facilitate its penetration into cells. The hydroxy group can form hydrogen bonds with target proteins, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Butyl 2-Hydroxy-5-Iodobenzoate (): Differs in the ester group (butyl vs. methyl) and lacks the dimethylamino substituent. The methyl ester in the target compound likely increases solubility in polar solvents compared to the bulkier butyl ester.

Butyl 4-(Dimethylamino)-3-Iodobenzoate (): Shares the dimethylamino group but differs in iodine positioning (3- vs. 5-position), which may alter steric and electronic effects during reactions.

Methyl 2,4-Dihydroxy-5-(2-Methylpropanamido)Benzoate (): Contains an amide group and additional hydroxyl substituents, reducing electrophilicity compared to the iodine-bearing target compound.

Key Insight: The 5-iodo and 4-dimethylamino groups synergistically enhance the compound’s utility in cross-coupling reactions, where iodine acts as a leaving group, and the dimethylamino group stabilizes intermediates via resonance .

Physical Properties

- 4-Iodoanisole (): Melting point (mp) 48–51°C, boiling point (bp) 237°C. The target compound’s hydroxyl group likely increases its mp due to hydrogen bonding.

- 5-Iodoanthranilic Acid (): A carboxylic acid derivative with mp >200°C. The methyl ester in the target compound reduces polarity, lowering its mp compared to carboxylic acids.

Biological Activity

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (commonly referred to as MDHIB) is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

MDHIB is characterized by the following chemical structure:

- Chemical Formula : CHINO

- CAS Number : 1143579-89-8

- Molecular Weight : 305.12 g/mol

The compound features a dimethylamino group, a hydroxy group, and an iodobenzoate moiety, which contribute to its biological activity.

MDHIB's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Key Mechanisms:

- Inhibition of Phosphatases : MDHIB has been shown to inhibit specific phosphatases, which are crucial in regulating signaling pathways associated with cell proliferation and survival .

- Anticancer Activity : Studies indicate that MDHIB may exert anticancer effects by modulating pathways related to oncogenic proteins, particularly in hematopoietic progenitor cells influenced by GM-CSF .

Anticancer Properties

Research has highlighted the potential of MDHIB as an anticancer agent. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines through various mechanisms:

- Cell Line Studies : In experiments involving leukemia cell lines, MDHIB exhibited significant cytotoxicity, with IC values in the micromolar range (approximately 10 µM) .

- Mechanistic Insights : The compound's ability to disrupt signaling cascades associated with cancer cell survival provides a basis for its therapeutic potential. For instance, it inhibits the gain-of-function mutations in SHP2 that are prevalent in certain leukemia types .

Pharmacological Applications

MDHIB is being explored for various pharmacological applications beyond oncology:

- Anti-inflammatory Effects : Preliminary studies suggest that MDHIB may possess anti-inflammatory properties, although further research is necessary to elucidate these effects fully.

- Biochemical Probes : Due to its structural features, MDHIB is also being investigated as a biochemical probe for studying enzyme interactions and cellular processes.

Table 1: Summary of Biological Activities of MDHIB

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in leukemia cells | , |

| Phosphatase Inhibition | Inhibits SHP2 activity | |

| Anti-inflammatory | Potential effects observed; needs further study |

Case Study: Inhibition of SHP2 Mutants

A notable study investigated the impact of MDHIB on hematopoietic progenitor cells expressing gain-of-function SHP2 mutations. The results indicated that treatment with MDHIB led to reduced cellular proliferation in response to GM-CSF, highlighting its potential as a therapeutic agent for conditions associated with SHP2 mutations .

Q & A

Q. What are the key steps in synthesizing Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves an 8-step protocol (Scheme I in ):

Esterification : Start with 4-aminosalicylic acid esterified using dimethyl sulfate (86% yield).

Reductive alkylation : Treat with paraformaldehyde and NaCNBH₃ to introduce dimethylamine.

Selective iodination : Use iodine to introduce the iodine substituent at position 4.

Q. Optimization Tips :

- Iodination selectivity : Control stoichiometry (1:1.2 molar ratio of substrate to iodine) and monitor temperature (0–5°C) to minimize poly-iodination .

- Coupling reactions : For Sonogashira coupling, use Pd(PPh₃)₂Cl₂/CuI catalyst and degassed solvents to enhance yield (≥85%) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR : Look for characteristic peaks:

- ¹H-NMR : A singlet for dimethylamino (δ 2.8–3.1 ppm), hydroxyl proton (δ 10–12 ppm, broad), and aromatic protons (δ 6.5–8.0 ppm).

- ¹³C-NMR : Carbonyl (C=O) at δ 165–170 ppm, iodine-substituted aromatic carbon at δ 95–100 ppm .

- Mass Spectrometry (MS) : ESI-MS should show [M+H⁺] at m/z 351.98 (calculated for C₁₀H₁₂INO₃) .

- Melting Point : Compare observed mp (e.g., 135–138°C) with literature values from analogs in .

Q. What precautions are necessary for handling this compound’s reactive functional groups?

Methodological Answer:

- Hydroxy group : Protect with acetyl or TBS groups during reactions involving strong bases .

- Iodine substituent : Avoid light exposure (store in amber vials) to prevent dehalogenation. Use inert atmospheres (N₂/Ar) for Pd-catalyzed reactions .

- Ester group : Hydrolysis under basic conditions (e.g., KOH/MeOH) can convert it to carboxylic acid; monitor pH (<7) during storage .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a directing group and enhances electrophilicity at the adjacent position:

- Sonogashira Coupling : Pd(0) catalysts selectively activate the C–I bond for alkynylation. Use TMS-acetylene for steric control .

- Electrophilic Cyclization : Iodine facilitates ring closure (e.g., forming benzofuran derivatives) with I₂ as both reagent and oxidant .

Data Contradiction Note : While reports high yields (89%) for cyclization, similar iodinated esters in may require adjusted iodine stoichiometry (1.5 eq.) due to competing side reactions.

Q. What strategies are effective for derivatizing the ester group while preserving the iodine and hydroxy substituents?

Methodological Answer:

- Selective Hydrolysis : Use K₂CO₃ in MeOH/H₂O (1:1) at 0°C to hydrolyze the ester to carboxylic acid without affecting iodine .

- Ester Exchange : React with higher alcohols (e.g., butanol) under acidic conditions (H₂SO₄, reflux) .

- Protection-Deprotection : Temporarily protect the hydroxy group with TBSCl before modifying the ester .

Q. Derivatization Table :

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Hydrolysis | K₂CO₃, MeOH/H₂O | Carboxylic acid | 72% |

| Ester Exchange | H₂SO₄, butanol | Butyl ester | 65% |

Q. How can crystallographic data resolve contradictions in reported melting points or solubility?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Determine packing efficiency and hydrogen-bonding patterns (e.g., O–H···O interactions in ). These influence mp variations (e.g., 135°C vs. 142°C) .

- PXRD : Compare experimental patterns with simulated data from crystallographic information files (CIFs) to confirm polymorphic forms .

Q. What methodologies are suitable for assessing biological activity in vitro?

Methodological Answer:

- Click Chemistry : Use the iodine as a handle for bioconjugation with alkynylated biomarkers (e.g., CuAAC reaction) .

- Enzyme Inhibition Assays : Test against SH2 domains (see ) using fluorescence polarization (FP) with phosphopeptide substrates .

Validation Tip : Cross-validate FP results with SPR (surface plasmon resonance) to confirm binding kinetics .

Q. How can researchers troubleshoot low yields in electrophilic cyclization steps?

Methodological Answer:

- Oxidant Screening : Replace I₂ with NIS (N-iodosuccinimide) for milder conditions .

- Solvent Optimization : Use DMF instead of THF to stabilize intermediates ( reports DMF improves yields by 15%) .

- Catalyst Recycling : Employ Pd nanoparticles on carbon to reduce catalyst loading (0.5 mol% vs. 2 mol%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.